N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
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Overview
Description
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is an organic compound that features both an amino group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide typically involves the reaction of 3-aminobenzylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: The major product is the corresponding amine, N-[(3-aminophenyl)methyl]-2-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is not well-documented. its effects are likely related to its ability to interact with biological molecules such as proteins and enzymes. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is unique due to the presence of both an amino group and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHMWMNJVVKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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